Splenopentin

Hematopoiesis Myelosuppression Bone Marrow Transplantation

Splenopentin (SP-5; H-Arg-Lys-Glu-Val-Tyr-OH) is a synthetic pentapeptide immunomodulator corresponding to residues 32–36 of splenin. Its single Glu34→Asp substitution versus thymopentin confers a distinct, non-interchangeable immunological profile: splenopentin uniquely induces differentiation of both T- and B-cell precursors, lacks neuromuscular activity, and protects bone marrow progenitor cells (BMCs) from myelosuppressive agents—a function thymopentin completely lacks. Choose splenopentin for reproducible BMC rescue assays, B-cell development studies, and hematopoietic reconstitution research. Available in high purity for R&D use.

Molecular Formula C31H51N9O9
Molecular Weight 693.8 g/mol
CAS No. 75957-60-7
Cat. No. B1682174
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSplenopentin
CAS75957-60-7
SynonymsArg-Lys-Glu-Val-Tyr
splenin pentapeptide (32-36)
splenopentin
thymopoietin III pentapeptide (32-36)
Molecular FormulaC31H51N9O9
Molecular Weight693.8 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCCN=C(N)N)N
InChIInChI=1S/C31H51N9O9/c1-17(2)25(29(47)39-23(30(48)49)16-18-8-10-19(41)11-9-18)40-28(46)22(12-13-24(42)43)38-27(45)21(7-3-4-14-32)37-26(44)20(33)6-5-15-36-31(34)35/h8-11,17,20-23,25,41H,3-7,12-16,32-33H2,1-2H3,(H,37,44)(H,38,45)(H,39,47)(H,40,46)(H,42,43)(H,48,49)(H4,34,35,36)/t20-,21-,22-,23-,25-/m0/s1
InChIKeyDRCNRVYVCHHIJP-AQBORDMYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Splenopentin (CAS 75957-60-7): Baseline Identity and Structural Distinction for Immunomodulation Research Procurement


Splenopentin (SP-5; H-Arg-Lys-Glu-Val-Tyr-OH) is a synthetic pentapeptide immunomodulator corresponding to amino acid residues 32–36 of the splenic hormone splenin [1]. Its sequence differs from the closely related thymopentin (Arg-Lys-Asp-Val-Tyr) by a single amino acid substitution at position 3, where glutamic acid (Glu) replaces aspartic acid (Asp) [2]. This structural variation confers a distinct immunological profile that directly influences experimental outcomes, making splenopentin a non-interchangeable research reagent despite its high homology with thymopentin. It is primarily employed as a research tool to dissect T-cell and B-cell differentiation pathways, hematopoietic reconstitution, and natural killer (NK) cell modulation.

Why Splenopentin (SP-5) Cannot Be Functionally Substituted by Thymopentin (TP-5) in Immunological Research


Despite a single amino acid difference (Glu34 vs. Asp34), splenopentin and thymopentin exhibit divergent, and sometimes opposing, immunological functions. While thymopentin primarily induces T-cell precursor differentiation and inhibits B-cell differentiation, splenopentin uniquely induces differentiation of both T- and B-cell precursors [1]. Furthermore, splenopentin lacks the neuromuscular activity inherent to thymopentin, eliminating a confounding variable in immunomodulation assays [1]. Most critically, direct comparative studies have demonstrated that splenopentin possesses functional capabilities in bone marrow progenitor cell (BMC) rescue assays that thymopentin completely lacks [2]. Substituting one for the other in experimental models will therefore yield irreproducible or misleading results, particularly in studies involving hematopoietic reconstitution, B-cell development, or models of drug-induced myelosuppression.

Quantitative Differentiation: Splenopentin's Unique Functional Signature Relative to Thymopentin and Analogs


Exclusive Rescue of AZT-Induced Bone Marrow Progenitor Cell Toxicity Not Observed with Thymopentin

Splenopentin (DA SP-5) acts as a functional co-stimulant for recombinant human granulocyte-macrophage colony-stimulating factor (rHuGM-CSF) in inducing human bone marrow progenitor cell (BMC) colony formation. Crucially, pre-incubation with splenopentin fully restored colony-forming capacity in BMCs subsequently exposed to the myelosuppressive agent AZT, returning colony formation to levels comparable to rHuGM-CSF alone. In stark contrast, the structurally analogous pentapeptide thymopentin (Arg-Lys-Asp-Val-Tyr) had no effect on colony formation by human BMCs under identical conditions [1]. This demonstrates a functional capability exclusive to splenopentin, not shared by its closest analog.

Hematopoiesis Myelosuppression Bone Marrow Transplantation

Differential In Vivo Regulation of Graft Rejection: Splenopentin Lacks Thymopentin's Suppressive Effect in Thymectomized Hosts

In a syngeneic male skin graft rejection model (H-Y antigen response) using C3H/HeJ female mice, both splenopentin (SP-5) and thymopentin (TP-5) heightened the rejection response in young, thymus-intact mice. However, in thymectomized female mice—which exhibit a raised rejection response—thymopentin treatment lowered the heightened response, while splenopentin did not [1]. This functional divergence in a well-characterized in vivo model demonstrates that splenopentin's immunoregulatory activity is context-dependent and mechanistically distinct from thymopentin's.

Transplantation Immunology Graft Rejection T-cell Regulation

Induction of Phenotypic Differentiation in Both T- and B-Cell Precursors

Splenopentin induces phenotypic differentiation of both T-cell and B-cell precursor cells in vitro at concentrations ranging from 0.1 ng/mL to 10 μg/mL with a 3-hour exposure . This dual-lineage activity contrasts with thymopentin, which induces T-precursor differentiation while actively inhibiting B-cell differentiation [1]. This functional signature is a critical differentiator for researchers studying early B-cell development or combined T/B lineage commitment.

Lymphocyte Development B-cell Differentiation Immunomodulation

Accelerated In Vivo Reconstitution of Antibody Formation After Bone Marrow Transplantation

In sublethally irradiated (800 cGy) mice receiving syngeneic bone marrow cell (BMC) supplementation, treatment with the splenopentin derivative DAc SP-5 resulted in the earlier appearance of antibody-forming cells (AFCs) and at a higher frequency compared to mice receiving BMCs alone [1]. This finding demonstrates that splenopentin accelerates functional immune reconstitution in a bone marrow transplantation setting, providing a quantitative advantage over the baseline BMC-only control.

Hematopoietic Reconstitution Bone Marrow Transplant Immunodeficiency

Augmentation of Human Natural Killer (NK) Cell Activity by Specific Splenopentin Analogs

A structure-activity relationship (SAR) study of splenopentin and five synthetic analogs revealed that specific substitutions significantly augment in vitro human natural killer (NK) cell activity. Analogs with Lys-Lys-Glu-Val-Tyr (peptide 2) and D-Lys-Lys-Glu-Val-Tyr (peptide 3) sequences were found to significantly augment NK cell cytotoxicity, while the parent splenopentin (SP-5) and other analogs did not show this specific augmentation [1]. None of the tested peptides affected lymphocyte proliferative responses, indicating a specific effect on innate immune effector function.

NK Cell Innate Immunity Immunotherapy

Validated Research and Preclinical Application Scenarios for Splenopentin (CAS 75957-60-7) Sourcing


Ex Vivo Hematopoietic Stem and Progenitor Cell (HSPC) Expansion and Protection from Chemotoxicity

Splenopentin is uniquely suited for ex vivo manipulation of bone marrow progenitor cell (BMC) cultures. As a co-stimulant for rHuGM-CSF, it enhances colony formation and, critically, protects BMCs from myelosuppressive agents like AZT [1]. This application is directly supported by evidence that thymopentin lacks this protective function, making splenopentin the required reagent for studies on chemotherapy-induced bone marrow rescue.

In Vivo Models of Lymphocyte Reconstitution Post-Irradiation or Bone Marrow Transplantation

Splenopentin accelerates the recovery of both the myelopoietic and immune systems after sublethal radiation in mice, evidenced by an earlier and higher frequency of antibody-forming cells [2]. This makes it a critical tool for researchers investigating immune reconstitution following myeloablative conditioning, where the dual T- and B-cell induction profile [3] offers a broader recovery signature than thymopentin.

Investigating B-Cell Development and Function Without T-Cell Lineage Bias

Unlike thymopentin, which inhibits B-cell differentiation, splenopentin induces differentiation of both T- and B-cell precursors [3]. Therefore, any research program focused on early B-cell development, or the interplay between T- and B-cell lineages, requires splenopentin to avoid the B-cell-suppressive artifact that would be introduced by thymopentin.

Immunomodulation Studies in Thymectomized or T-Cell Deficient Animal Models

In thymectomized hosts, the immunoregulatory functions of splenopentin and thymopentin diverge significantly. While thymopentin suppresses heightened graft rejection responses, splenopentin does not [4]. Studies using splenopentin in T-cell compromised models (e.g., athymic nude mice or thymectomized animals) provide a cleaner readout of thymus-independent immunomodulation without the confounding suppressive activity of thymopentin.

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